Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-
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Overview
Description
Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted at the second position with a 1,1-dimethyl-2-(methylthio)ethyl group. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-bromopyridine with 1,1-dimethyl-2-(methylthio)ethyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyridine ring or the substituent groups, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry. Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Medicine
In medicine, pyridine derivatives are often explored for their pharmacological properties. This compound could serve as a lead compound in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
Industrially, Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades. The compound’s effects are mediated through binding interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-ethyl-4,6-dimethyl-
- Pyridine, 2-methyl-, 1-oxide
Comparison
Compared to similar compounds, Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- is unique due to the presence of the 1,1-dimethyl-2-(methylthio)ethyl group. This substituent imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence the compound’s reactivity and interactions. These unique features make it particularly useful in applications where such properties are advantageous.
Properties
CAS No. |
103905-23-3 |
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Molecular Formula |
C10H15NS |
Molecular Weight |
181.30 g/mol |
IUPAC Name |
2-(2-methyl-1-methylsulfanylpropan-2-yl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-10(2,8-12-3)9-6-4-5-7-11-9/h4-7H,8H2,1-3H3 |
InChI Key |
PIMPKLNAUWMQNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSC)C1=CC=CC=N1 |
Origin of Product |
United States |
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